molecular formula C13H13NO4S2 B5881535 methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate

methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate

Cat. No. B5881535
M. Wt: 311.4 g/mol
InChI Key: MVFTUEBLNVGGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate, also known as TMB or TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium-dependent processes and has been shown to have various biochemical and physiological effects.

Mechanism of Action

Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate acts as a calcium ionophore inhibitor by disrupting the calcium-dependent processes in cells. It binds to the calcium ionophore receptor and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to the inhibition of various cellular processes that are dependent on calcium, including platelet aggregation, secretion, and activation.
Biochemical and Physiological Effects
methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has various biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells and the activation of neutrophils and macrophages. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate also inhibits the aggregation and secretion of platelets, which are important in the formation of blood clots. In addition, methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been shown to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate is a potent inhibitor of calcium-dependent processes and has been widely used in scientific research. One of the advantages of using methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate is its specificity for calcium-dependent processes. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been shown to have little effect on other cellular processes, making it a useful tool for studying calcium-dependent processes. However, one limitation of using methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate is its cytotoxicity. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate in scientific research. One area of interest is the use of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate in cancer research. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the use of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate in the treatment of inflammatory diseases. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been shown to inhibit the activation of neutrophils and macrophages, which are involved in the inflammatory response. Further research is needed to determine the potential of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate as an anti-inflammatory agent.
Conclusion
In conclusion, methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate is a potent inhibitor of calcium-dependent processes that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to inhibit platelet aggregation, secretion, and activation. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research, including cancer research and the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-chlorobenzoic acid. This is then reacted with thienylsulfonyl chloride in the presence of a base to yield the final product, methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate. The reaction scheme is as follows:

Scientific Research Applications

Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has been widely used in scientific research as a calcium ionophore inhibitor. It has been shown to inhibit various calcium-dependent processes, including platelet aggregation, secretion, and activation. methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate has also been used to inhibit the release of histamine from mast cells and the activation of neutrophils and macrophages.

properties

IUPAC Name

methyl 2-methyl-3-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-9-10(13(15)18-2)5-3-6-11(9)14-20(16,17)12-7-4-8-19-12/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFTUEBLNVGGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate

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